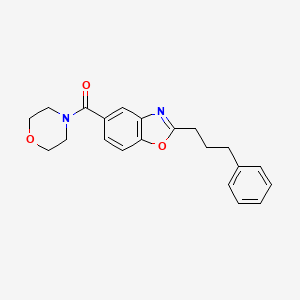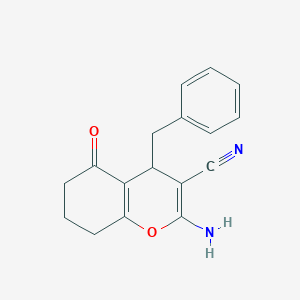
4-butyl-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential applications in scientific research.
作用机制
The mechanism of action of 4-butyl-N-(3-pyridinylmethyl)benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in the regulation of gene expression, while PDEs are enzymes that play a role in the regulation of cyclic nucleotide signaling pathways. Inhibition of these enzymes can lead to changes in gene expression and signaling pathways, which can result in the anti-cancer, neuroprotective, and anti-inflammatory effects observed with this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-butyl-N-(3-pyridinylmethyl)benzamide can have a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in the brain, which can lead to neuroprotective effects. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in pain signaling, which can lead to analgesic effects.
实验室实验的优点和局限性
One of the main advantages of using 4-butyl-N-(3-pyridinylmethyl)benzamide in lab experiments is its potential for multiple applications. This compound has been shown to have anti-cancer, neuroprotective, and analgesic effects, among others. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-butyl-N-(3-pyridinylmethyl)benzamide. One area of research is in the development of more potent and selective inhibitors of HDACs and PDEs. Another area of research is in the development of new drug delivery systems for this compound, which can improve its bioavailability and reduce potential toxicity. Additionally, there is a need for more studies on the safety and efficacy of this compound in animal models and humans. Overall, continued research on 4-butyl-N-(3-pyridinylmethyl)benzamide has the potential to lead to the development of new treatments for cancer, neurodegenerative diseases, and pain and inflammation.
合成方法
The synthesis of 4-butyl-N-(3-pyridinylmethyl)benzamide can be achieved through a multi-step process. The first step involves the synthesis of 3-pyridinylmethylamine, which can be prepared by the reaction of 3-pyridinylmethanol with ammonia. The second step involves the synthesis of 4-butylbenzoic acid, which can be prepared by the reaction of butyl Grignard reagent with 4-chlorobenzoic acid. The final step involves the reaction of 3-pyridinylmethylamine with 4-butylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 4-butyl-N-(3-pyridinylmethyl)benzamide.
科学研究应用
4-butyl-N-(3-pyridinylmethyl)benzamide has been widely studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential applications in the treatment of pain and inflammation.
属性
IUPAC Name |
4-butyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-3-5-14-7-9-16(10-8-14)17(20)19-13-15-6-4-11-18-12-15/h4,6-12H,2-3,5,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPLOCNSVQPDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(pyridin-3-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)


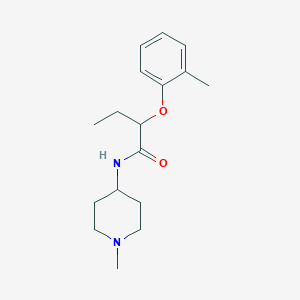
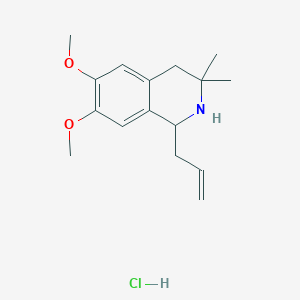
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)
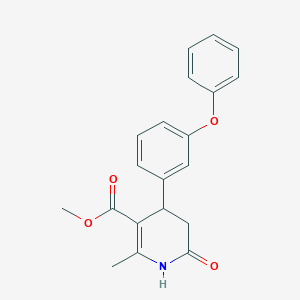
![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)
